4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole
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Overview
Description
4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, nitro groups, and a long alkyl chain, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole typically involves multiple steps, starting from commercially available precursors. The key steps include bromination, nitration, and alkylation reactions. For instance, the bromination of a suitable benzo[d][1,2,3]triazole precursor can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Nitration is often carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps to ensure better control over reaction conditions and yield. Additionally, the use of automated systems for purification and isolation of the final product can enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
Substitution: Products with substituted amine or thiol groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, though these are less commonly studied
Scientific Research Applications
4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is largely dependent on its chemical structure. The presence of electron-withdrawing nitro groups and electron-donating alkyl chains can influence its reactivity and interaction with molecular targets. In biological systems, it may interact with cellular components through hydrogen bonding, hydrophobic interactions, and covalent modifications. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole
- 4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
Uniqueness
Compared to these similar compounds, 4,7-Dibromo-5,6-dinitro-2-(2-octyldodecyl)-2H-benzo[d][1,2,3]triazole is unique due to the presence of the long 2-octyldodecyl chain. This alkyl chain can significantly influence the compound’s solubility, stability, and interaction with other molecules, making it particularly useful in applications requiring specific hydrophobic or amphiphilic properties .
Properties
Molecular Formula |
C26H41Br2N5O4 |
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Molecular Weight |
647.4 g/mol |
IUPAC Name |
4,7-dibromo-5,6-dinitro-2-(2-octyldodecyl)benzotriazole |
InChI |
InChI=1S/C26H41Br2N5O4/c1-3-5-7-9-11-12-14-16-18-20(17-15-13-10-8-6-4-2)19-31-29-23-21(27)25(32(34)35)26(33(36)37)22(28)24(23)30-31/h20H,3-19H2,1-2H3 |
InChI Key |
PJJAUOKAKNRFDV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
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